molecular formula C16H16N2O2 B5786627 N'-acetyl-2,2-diphenylacetohydrazide

N'-acetyl-2,2-diphenylacetohydrazide

Cat. No. B5786627
M. Wt: 268.31 g/mol
InChI Key: UJGDSCZFTJZZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2,2-diphenylacetohydrazide, also known as NADA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NADA is a hydrazine derivative that has been synthesized and studied extensively for its biological and chemical properties. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    N'-acetyl-2,2-diphenylacetohydrazide was utilized in the synthesis of novel diphenylacetyl-aroylthioureas under ultrasonic radiation. This process involved esterification and hydrazinolysis, using 2-hydroxy-2,2-diphenylacetic acid as the starting material (Li Yan-ping, 2009).

  • Photochemical Reactions

    The compound's analog, N-acetyl diphenylamine, undergoes photo-Fries-rearrangement under specific irradiation conditions. This reaction leads to the formation of ortho- and para-isomers and other transformed amines (H. Shizuka et al., 1970).

Bioactivity and Medical Research

  • Anticancer Activities

    New derivatives of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]acetohydrazide, synthesized from 2-hydroxy-2,2-diphenylacetohydrazide, showed significant anticancer activities on MCF-7 and PC-3 cell lines (İ. Doğan et al., 2018).

  • Antimycobacterial Activity

    The compound was also used to create derivatives with in vitro antimycobacterial activity against M. tuberculosis H37Rv, demonstrating its potential in tuberculosis treatment research (Özlen Güzel et al., 2006).

Biochemical Studies

  • Initiation of Polyphenylalanine Synthesis

    N-acetylphenylalanyl-SRNA, related to N'-acetyl-2,2-diphenylacetohydrazide, was studied for its role in the initiation of polyphenylalanine synthesis (J. Lucas-Lenard & F. Lipmann, 1967).

  • Pharmacogenetics and Metabolism

    Research on the N-acetylation pharmacogenetics, including studies on N-acetyltransferase 2 (NAT2) genotype, involves substances like N'-acetyl-2,2-diphenylacetohydrazide due to their role in drug effects and toxicities (M. Doll et al., 2017).

properties

IUPAC Name

N'-acetyl-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)17-18-16(20)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDSCZFTJZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-2,2-diphenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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